molecular formula C9H21N3O4 B13140777 Lysine alanine CAS No. 105856-79-9

Lysine alanine

Cat. No.: B13140777
CAS No.: 105856-79-9
M. Wt: 235.28 g/mol
InChI Key: RVLOMLVNNBWRSR-KNIFDHDWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lysine alanine can be synthesized through peptide bond formation between lysine and alanine. This typically involves the activation of the carboxyl group of one amino acid (e.g., alanine) and the nucleophilic attack by the amino group of the other amino acid (e.g., lysine). Common reagents for this activation include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS) esters .

Industrial Production Methods

Industrial production of this compound often employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous due to its efficiency and ability to produce peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

Lysine alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Regulation

Research has shown that mutations from lysine to alanine can significantly influence enzyme activity. For instance, studies on glutaminase, an enzyme involved in amino acid metabolism, have demonstrated that specific lysine residues are critical for its activation and inhibition. Mutations at these sites (e.g., K311A and K328A) resulted in altered phosphate activation profiles and increased sensitivity to inhibitors like BPTES, highlighting the role of lysine in enzyme regulation . This suggests that lysine alanine mutations could be utilized in protein engineering to enhance or modify enzyme functions.

1.2 Protein Crystallization

The systematic replacement of lysine with alanine has been employed to improve the crystallization of proteins. In experiments with E. coli malate synthase G, lysine to alanine mutations led to better crystallization outcomes, producing crystals that diffracted well at resolutions between 2.0–2.8 Å . This application is crucial for structural biology as it facilitates the determination of protein structures through X-ray crystallography.

Nutritional Applications

2.1 Dietary Supplementation

Lysine supplementation has been studied for its effects on dietary protein quality and growth performance in animals. In controlled studies, the addition of free lysine to diets affected serum concentrations of various amino acids, including alanine. Specifically, higher levels of supplemental lysine reduced serum levels of certain amino acids while increasing others like urea . This indicates that lysine plays a significant role in amino acid metabolism and can be strategically used to optimize dietary formulations.

2.2 Athletic Performance

Lysine is often included in dietary supplements aimed at enhancing athletic performance and recovery. Research suggests that lysine may aid muscle tissue recovery post-exercise, making it a valuable addition for athletes looking to improve their recovery times . The combination of lysine with other amino acids could further enhance its effectiveness in promoting muscle repair.

Pharmacological Applications

3.1 Potential Therapeutic Uses

Lysine's role as a competitive inhibitor of arginase suggests potential therapeutic applications in conditions where arginine metabolism is disrupted. For instance, studies indicate that lysine supplementation can reduce serum ornithine levels without significantly affecting arginine or citrulline levels, suggesting a modulation of arginase activity . This property may have implications for treating metabolic disorders or enhancing recovery from injuries.

3.2 Neuroprotective Effects

Emerging research points towards the neuroprotective effects of lysine and its derivatives. A study indicated that dietary intake of certain amino acids, including lysine and alanine, is associated with cognitive function maintenance in older adults . This highlights the potential for using this compound as a dietary intervention for cognitive health.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Implications
BiochemistryEnzyme RegulationLysine mutations alter enzyme activity significantly
Protein EngineeringImproved CrystallizationEnhanced crystal quality for structural analysis
NutritionDietary SupplementationAffects serum amino acid concentrations
Athletic PerformanceMuscle RecoveryPromotes faster recovery post-exercise
PharmacologyModulation of Arginase ActivityPotential treatment for metabolic disorders
Cognitive HealthNeuroprotective EffectsAssociated with maintenance of cognitive function

Case Studies

  • Case Study 1: Glutaminase Mutations
    A detailed investigation into the effects of lysine to alanine mutations on glutaminase revealed critical insights into enzyme regulation mechanisms and potential therapeutic targets for cancer treatment through BPTES inhibitors .
  • Case Study 2: Dietary Lysine Supplementation
    A study on rats demonstrated that varying levels of dietary lysine influenced serum amino acid profiles significantly, providing valuable data for optimizing animal nutrition .

Mechanism of Action

Lysine alanine exerts its effects through various mechanisms:

Biological Activity

Lysine alanine, a dipeptide composed of the amino acids lysine and alanine, has garnered attention in biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme interactions, and structural stability.

Antimicrobial Activity

This compound derivatives have been studied for their antimicrobial properties. Research indicates that substituting lysine with alanine in certain peptides enhances their antimicrobial activity. For instance, a study on cationic α-helical dodecapeptides showed that alanine-substituted analogs exhibited significantly increased antimicrobial activity against Porphyromonas gingivalis, a pathogen associated with periodontal disease. The substitution resulted in enhanced hydrophobicity and amphipathic characteristics, which are crucial for membrane disruption and subsequent antimicrobial action. Notably, the analogs CL(K20A) and CL(K20A, K25A) demonstrated 3.8-fold and 9.1-fold higher antimicrobial activities compared to their parent peptide, respectively .

Table 1: Antimicrobial Activity of this compound Substitutes

Peptide VariantAntimicrobial Activity (Fold Increase)Hemolytic Activity
CL(14-25)BaselinePresent
CL(K20A)3.8Absent
CL(K20A, K25A)9.1Absent
CL(R15A)Slightly Lower than BaselinePresent

Enzyme Interactions

The interaction of this compound with enzymes has also been a focus of research. Specifically, alanine substitutions in lysine-rich regions of enzymes can lead to significant changes in enzyme activity. For example, mutations in RNA ligases where lysines are replaced by alanines resulted in altered active site configurations that impaired enzyme function without altering the overall structure of the enzyme . This highlights the critical role that lysine plays in maintaining enzymatic activity and suggests that modifications involving alanine could be used to study enzyme mechanisms further.

Case Study: RNA Ligase Activity

In a detailed study of RNA ligases, specific mutations (K170A, E227A) were shown to induce significant secondary structural changes affecting ATP binding and metal ion coordination within the active site. These findings underscore the importance of lysine residues in maintaining the structural integrity necessary for catalytic functions .

Structural Stability

The structural stability of peptides containing both lysine and alanine has been investigated to understand how these residues contribute to peptide conformation. Research indicates that increasing the proportion of lysines in an alanine-rich peptide can enhance its helical content, which is essential for maintaining structural stability under physiological conditions. For instance, studies have shown that peptides with three lysines exhibit a high degree of helicity (60-80%), while those with six lysines show significantly lower helicity (8-14%) . This suggests that while lysines contribute to stability through electrostatic interactions, excessive substitution can lead to destabilization.

Table 2: Helicity of Alanine-Based Peptides with Varying Lysine Content

Number of LysinesAverage Helicity (%)
010-20
360-80
68-14

Properties

CAS No.

105856-79-9

Molecular Formula

C9H21N3O4

Molecular Weight

235.28 g/mol

IUPAC Name

(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2.C3H7NO2/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2H,4H2,1H3,(H,5,6)/t5-;2-/m00/s1

InChI Key

RVLOMLVNNBWRSR-KNIFDHDWSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C(=O)O)N.C(CCN)CC(C(=O)O)N

Related CAS

26701-37-1

Origin of Product

United States

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